2-Isobutylthiophene
Overview
Description
2-Isobutylthiophene is a chemical compound with the molecular formula C8H12S . It is also known by other synonyms such as 2-(2-methylpropyl)thiophene and 2-iso-Butylthiophene . The molecular weight of this compound is 140.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing four carbon atoms and one sulfur atom . The InChI string representation of the molecule is InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.25 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 140.06597156 g/mol . Its topological polar surface area is 28.2 Ų .
Scientific Research Applications
Thermochemical Studies
2-Isobutylthiophene and related thiophene-based compounds are extensively studied for their thermochemical properties. A study by Roux et al. (2007) focused on the experimental and computational thermochemical analysis of thiopheneacetic acid methyl esters, highlighting their relevance in drug design, electronic devices, and conductive polymers. The enthalpies of combustion and vaporization of these compounds were measured, providing insights into their stabilities and potential applications in various fields (Roux et al., 2007).
Corrosion Inhibition
Thiophene derivatives are also significant in corrosion inhibition. Al-Baghdadi et al. (2020) synthesized 2-acetylthiophene thiosemicarbazone and investigated its efficiency as a corrosion inhibitor for mild steel in hydrochloric acid. Their research demonstrated high inhibition efficiency, contributing to the development of effective corrosion inhibitors in industrial applications (Al-Baghdadi et al., 2020).
Thermophysical Properties
The study of thermophysical properties of thiophene derivatives, such as 2-acetylthiophene, is essential for various industrial applications. Antón et al. (2017) conducted a comprehensive investigation on the vapor pressure, density, speed of sound, and other properties of 2-acetylthiophene. These properties are crucial for understanding the behavior of these compounds in different environmental conditions and their potential applications in materials science and engineering (Antón et al., 2017).
Biomedical and Biosensing Applications
This compound derivatives are also explored for their potential in biomedical and biosensing applications. For instance, studies on two-dimensional materials, including thiophene derivatives, have shown promising results in biosensors, therapeutic agents, and environmental monitoring. These applications leverage the unique chemical and physical properties of thiophene-based materials, as discussed by Rohaizad et al. (2020) (Rohaizad et al., 2020).
Renewable Chemicals and Fuels Production
The potential of thiophene derivatives in producing renewable chemicals and fuels is another area of significant interest. Taylor et al. (2010) investigated the dehydration of fermented isobutanol, derived from thiophene, for renewable chemicals and fuels production. This study highlighted the potential of thiophene derivatives in creating sustainable energy sources (Taylor et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-Isobutylthiophene may also interact with multiple pathways .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Biochemical Analysis
Biochemical Properties
2-Isobutylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases, which are pivotal in cell signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the detoxification processes, such as glutathione S-transferases . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes.
Properties
IUPAC Name |
2-(2-methylpropyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOAPDUAPUERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340670 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32741-05-2 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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